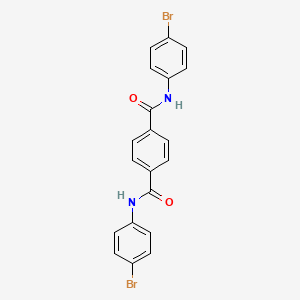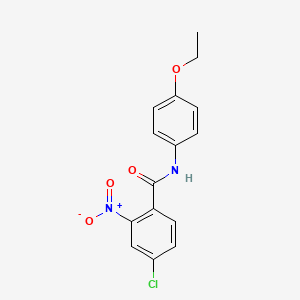![molecular formula C28H30Cl2N4O7 B11021352 N~4~-(5-chloro-2,4-dimethoxyphenyl)-N~3~-{(2S)-1-[(5-chloro-2,4-dimethoxyphenyl)amino]-3-methyl-1-oxobutan-2-yl}pyridine-3,4-dicarboxamide](/img/structure/B11021352.png)
N~4~-(5-chloro-2,4-dimethoxyphenyl)-N~3~-{(2S)-1-[(5-chloro-2,4-dimethoxyphenyl)amino]-3-methyl-1-oxobutan-2-yl}pyridine-3,4-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~4~-(5-chloro-2,4-dimethoxyphenyl)-N~3~-{(2S)-1-[(5-chloro-2,4-dimethoxyphenyl)amino]-3-methyl-1-oxobutan-2-yl}pyridine-3,4-dicarboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyridine ring substituted with multiple functional groups, including chloro, methoxy, and amide groups, which contribute to its distinct chemical properties.
Preparation Methods
The synthesis of N4-(5-chloro-2,4-dimethoxyphenyl)-N~3~-{(2S)-1-[(5-chloro-2,4-dimethoxyphenyl)amino]-3-methyl-1-oxobutan-2-yl}pyridine-3,4-dicarboxamide involves several steps, including the formation of intermediate compounds and subsequent coupling reactions. The synthetic route typically starts with the preparation of the pyridine ring, followed by the introduction of the chloro and methoxy groups through electrophilic aromatic substitution reactions. The final step involves the coupling of the pyridine derivative with the appropriate amide precursor under controlled conditions to yield the target compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity.
Chemical Reactions Analysis
N~4~-(5-chloro-2,4-dimethoxyphenyl)-N~3~-{(2S)-1-[(5-chloro-2,4-dimethoxyphenyl)amino]-3-methyl-1-oxobutan-2-yl}pyridine-3,4-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloro and methoxy groups can undergo nucleophilic substitution reactions, leading to the formation of new compounds with different substituents. Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the desired transformations.
Scientific Research Applications
N~4~-(5-chloro-2,4-dimethoxyphenyl)-N~3~-{(2S)-1-[(5-chloro-2,4-dimethoxyphenyl)amino]-3-methyl-1-oxobutan-2-yl}pyridine-3,4-dicarboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N4-(5-chloro-2,4-dimethoxyphenyl)-N~3~-{(2S)-1-[(5-chloro-2,4-dimethoxyphenyl)amino]-3-methyl-1-oxobutan-2-yl}pyridine-3,4-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific biological context and the intended application of the compound.
Comparison with Similar Compounds
N~4~-(5-chloro-2,4-dimethoxyphenyl)-N~3~-{(2S)-1-[(5-chloro-2,4-dimethoxyphenyl)amino]-3-methyl-1-oxobutan-2-yl}pyridine-3,4-dicarboxamide can be compared with other similar compounds, such as:
- N-(5-chloro-2,4-dimethoxyphenyl)-4-methylbenzenesulfonamide
- N-(5-chloro-2,4-dimethoxyphenyl)-4-nitrobenzamide These compounds share structural similarities but differ in their functional groups and overall chemical properties. The unique combination of substituents in N4-(5-chloro-2,4-dimethoxyphenyl)-N~3~-{(2S)-1-[(5-chloro-2,4-dimethoxyphenyl)amino]-3-methyl-1-oxobutan-2-yl}pyridine-3,4-dicarboxamide contributes to its distinct reactivity and potential applications.
Properties
Molecular Formula |
C28H30Cl2N4O7 |
|---|---|
Molecular Weight |
605.5 g/mol |
IUPAC Name |
3-N-[(2S)-1-(5-chloro-2,4-dimethoxyanilino)-3-methyl-1-oxobutan-2-yl]-4-N-(5-chloro-2,4-dimethoxyphenyl)pyridine-3,4-dicarboxamide |
InChI |
InChI=1S/C28H30Cl2N4O7/c1-14(2)25(28(37)33-20-10-18(30)22(39-4)12-24(20)41-6)34-27(36)16-13-31-8-7-15(16)26(35)32-19-9-17(29)21(38-3)11-23(19)40-5/h7-14,25H,1-6H3,(H,32,35)(H,33,37)(H,34,36)/t25-/m0/s1 |
InChI Key |
WZFQPFQGWANRIP-VWLOTQADSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC1=CC(=C(C=C1OC)OC)Cl)NC(=O)C2=C(C=CN=C2)C(=O)NC3=CC(=C(C=C3OC)OC)Cl |
Canonical SMILES |
CC(C)C(C(=O)NC1=CC(=C(C=C1OC)OC)Cl)NC(=O)C2=C(C=CN=C2)C(=O)NC3=CC(=C(C=C3OC)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methyl-N-[2-(pyridin-4-yl)ethyl]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B11021276.png)
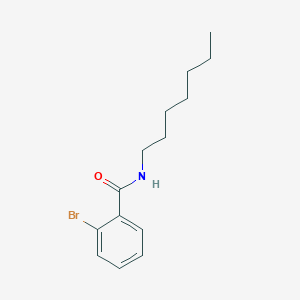
![5-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}-2-(2-phenylethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B11021280.png)

![N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B11021285.png)
![3-(3-methoxy-1,2-oxazol-5-yl)-N-[1-methyl-2-(2-phenylethyl)-1H-benzimidazol-5-yl]propanamide](/img/structure/B11021294.png)
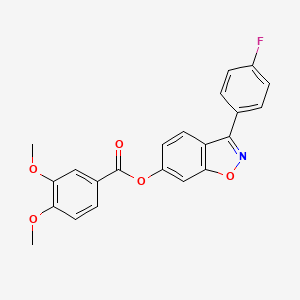
![ethyl 4-{[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}benzoate](/img/structure/B11021311.png)
![1-(3-chloro-4-fluorophenyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11021317.png)
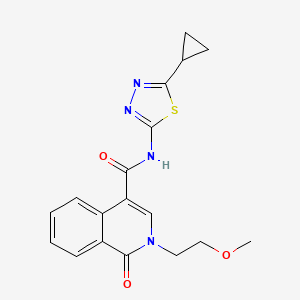
![methyl 5-(2-methylpropyl)-2-{[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11021324.png)
![N-{[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}glycylglycine](/img/structure/B11021328.png)
